Welcome to the BenchChem Online Store!
molecular formula C10H16O3 B8423312 2-Cyclohexyl-2-acetoxyacetaldehyde

2-Cyclohexyl-2-acetoxyacetaldehyde

Cat. No. B8423312
M. Wt: 184.23 g/mol
InChI Key: CACKOYDJWUSNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03965157

Procedure details

The 2-cyclohexyl-2-acetoxyacetaldehyde dithiane (6.0 g.) in acetonitrile (300 ml.) was added to a stirred suspension of mercuric chloride (19.2 g.) and cadmium carbonate (11.6 g.) in acetonitrile (200 ml.) and water (4 ml.). The mixture was then stirred at 50° to 60°C. under nitrogen for 36 hours. The acetonitrile was removed in vacuo and the residue was washed several times with benzene and once with chloroform. Evaporation of the solvent and distillation of the residue gave 2-cyclohexyl-2-acetoxyacetaldehyde as a colourless oil, b.p. 120°C. (air bath)/0.5 mm., 3.9 g. (95%).
Name
2-cyclohexyl-2-acetoxyacetaldehyde dithiane
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S1CCCCS1.[CH:7]1([CH:13]([O:16][C:17](=[O:19])[CH3:18])[CH:14]=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>C(#N)C.O.C(=O)([O-])[O-].[Cd+2]>[CH:7]1([CH:13]([O:16][C:17](=[O:19])[CH3:18])[CH:14]=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,4.5|

Inputs

Step One
Name
2-cyclohexyl-2-acetoxyacetaldehyde dithiane
Quantity
6 g
Type
reactant
Smiles
S1SCCCC1.C1(CCCCC1)C(C=O)OC(C)=O
Name
mercuric chloride
Quantity
19.2 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
11.6 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Cd+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred at 50° to 60°C. under nitrogen for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed in vacuo
WASH
Type
WASH
Details
the residue was washed several times with benzene
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and distillation of the residue

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C1(CCCCC1)C(C=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.